2-cyano-4-(propan-2-yloxy)benzoic acid
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Overview
Description
2-cyano-4-(propan-2-yloxy)benzoic acid is an organic compound with the molecular formula C11H11NO3 It is a derivative of benzoic acid, featuring a cyano group and a propan-2-yloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-cyano-4-(propan-2-yloxy)benzoic acid can be synthesized through a multi-step process involving several key reactions:
Alkylation: The starting material, diethyl terephthalate, undergoes alkylation to introduce the propan-2-yloxy group.
Cyanation: The intermediate product is then subjected to a cyanation reaction to introduce the cyano group.
Hydrolysis: Finally, the ester group is hydrolyzed to yield the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-4-(propan-2-yloxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The cyano and propan-2-yloxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while oxidation or reduction can lead to various functionalized derivatives .
Scientific Research Applications
2-cyano-4-(propan-2-yloxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-4-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(propan-2-yloxy)benzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-cyano-4-(methoxy)benzoic acid: Similar structure but with a methoxy group instead of a propan-2-yloxy group, leading to different chemical properties.
Uniqueness
2-cyano-4-(propan-2-yloxy)benzoic acid is unique due to the presence of both the cyano and propan-2-yloxy groups.
Properties
CAS No. |
1346498-54-1 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-cyano-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C11H11NO3/c1-7(2)15-9-3-4-10(11(13)14)8(5-9)6-12/h3-5,7H,1-2H3,(H,13,14) |
InChI Key |
IPKNZEYBYCSHKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)O)C#N |
Purity |
95 |
Origin of Product |
United States |
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